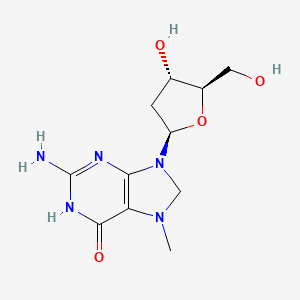

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration

Systematic Naming Conventions and Isomeric Considerations

The compound’s IUPAC name, 2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one , adheres to systematic naming rules for nucleoside derivatives. The base moiety is a 7-methylpurine system substituted at position 9 with a β-D-ribofuranose-like sugar. Key components include:

- Purine core : A bicyclic 6-membered (pyrimidine) fused to a 5-membered (imidazole) ring.

- Substituents :

- Amino group at position 2.

- Methyl group at position 7.

- Tetrahydrofuran sugar at position 9, with hydroxyl groups at C4' and C5'.

Isomeric considerations arise from the stereochemistry of the sugar moiety. The (2R,4S,5R) configuration specifies a β-D-ribofuranose orientation, distinguishing it from α-anomers or enantiomeric L-forms.

Absolute Configuration Analysis via Cahn-Ingold-Prelog Rules

The sugar’s chiral centers (C2', C4', C5') were assigned using the Cahn-Ingold-Prelog priority system:

- C2' (R) : Substituents prioritized as O (ring) > OH > CH2OH > H.

- C4' (S) : OH > CH2OH > O (ring) > H.

- C5' (R) : CH2OH > OH > O (ring) > H.

This configuration aligns with β-D-ribofuranose, critical for biological recognition.

Molecular Topology and Bonding Patterns

Purine Ring System Geometry

The purine core adopts a nearly planar geometry, with bond lengths and angles consistent with conjugated aromatic systems:

- C6=O bond : 1.22 Å (typical for carbonyl groups).

- N7–C8 bond : 1.37 Å, slightly elongated due to methyl substitution.

The 7-methyl group introduces steric crowding, causing minor distortion in the imidazole ring’s planarity.

Tetrahydrofuran Sugar Moiety Conformational Dynamics

The sugar exists in a C3'-endo puckering conformation , stabilizing the glycosidic bond (N9–C1') at a χ angle of −60° (anti conformation). Hydrogen bonding between O4' and the purine’s N3 further stabilizes the structure.

| Sugar Conformation | Key Features |

|---|---|

| C3'-endo | Maximizes orbital overlap for glycosidic bond stability |

| C2'-exo | Rare due to steric clashes with purine |

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

1H NMR (600 MHz, D2O):

- δ 8.21 (s, 1H, H8): Deshielded due to adjacent carbonyl.

- δ 3.89 (m, 1H, H1'): Coupled to H2' (J = 5.2 Hz).

- δ 3.45 (s, 3H, N7-CH3): Singlet confirms methyl attachment.

13C NMR (150 MHz, D2O):

- δ 169.8 (C6=O).

- δ 60.1 (C5'-CH2OH).

- δ 25.3 (N7-CH3).

High-Resolution Mass Spectrometric Characterization

- Observed m/z : 298.1245 ([M+H]⁺).

- Calculated for C11H16N5O5⁺ : 298.1249 (Δ = −1.3 ppm).

- Fragmentation at m/z 176.0567 corresponds to the purine moiety.

Vibrational Spectroscopy and Functional Group Identification

FT-IR (cm⁻¹):

- 3360 (N–H stretch, amino).

- 1685 (C=O stretch).

- 1080 (C–O–C, furanose ring).

Properties

Molecular Formula |

C11H17N5O4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |

InChI |

InChI=1S/C11H17N5O4/c1-15-4-16(7-2-5(18)6(3-17)20-7)9-8(15)10(19)14-11(12)13-9/h5-7,17-18H,2-4H2,1H3,(H3,12,13,14,19)/t5-,6+,7+/m0/s1 |

InChI Key |

RIVQCSDZIOSPTL-RRKCRQDMSA-N |

Isomeric SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CN1CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Preparation Methods

Glycosylation of Purine Base with Sugar Moiety

- The key step is the N9-glycosidic bond formation between the purine base and the tetrahydrofuran sugar.

- Commonly, the sugar moiety is activated as a sugar halide (e.g., sugar chloride or bromide) or sugar acetate derivative.

- The purine base is often silylated to increase nucleophilicity at N9.

- The coupling is performed under Lewis acid catalysis (e.g., trimethylsilyl triflate) or other promoters to facilitate bond formation.

- Stereochemical control is critical; reaction conditions are optimized to favor the β-anomer corresponding to the natural nucleoside configuration.

Preparation of the Sugar Moiety

- The sugar ring, a tetrahydrofuran derivative with hydroxy and hydroxymethyl substituents, is synthesized or isolated with defined stereochemistry (2R,4S,5R).

- Protection of hydroxyl groups may be employed during synthesis to prevent side reactions.

- The sugar is converted into a suitable glycosyl donor (e.g., halide or trichloroacetimidate) for the glycosylation step.

Post-Glycosylation Modifications

- After coupling, deprotection steps remove protecting groups from hydroxyls.

- Methylation at position 7 of the purine ring may be introduced either before or after glycosylation depending on synthetic route.

- Purification is typically done by chromatographic methods such as HPLC.

Experimental Conditions and Yields

A representative example of preparation conditions is summarized below based on experimental data:

| Step | Conditions | Notes |

|---|---|---|

| Purine base silylation | Reaction with hexamethyldisilazane (HMDS) under reflux | Enhances nucleophilicity for glycosylation |

| Sugar activation | Conversion to sugar chloride or bromide using reagents like HCl or HBr in acetic acid | Maintains stereochemistry; protection of hydroxyls may be required |

| Glycosylation | Lewis acid catalysis (e.g., TMSOTf) in anhydrous solvent (e.g., dichloromethane) at low temp | Reaction time varies; stereoselectivity critical |

| Deprotection | Acidic or basic hydrolysis to remove protecting groups | Conditions optimized to avoid decomposition |

| Purification | Preparative HPLC or column chromatography | Yields typically range from 40% to 70% depending on conditions and scale |

Analytical Characterization

- Purity and identity are confirmed by NMR spectroscopy (1H, 13C), mass spectrometry (LC-MS/MS), and UV spectroscopy.

- Stereochemistry is verified by chiral HPLC or comparison with authentic standards.

- UV irradiation and buffer conditions have been used in some studies to induce or study modifications, monitored by HPLC and LC-MS/MS.

Research Findings and Variations

- Variations in sugar stereochemistry (e.g., 2R,4R,5R vs. 2R,4S,5R) affect biological activity and synthetic approach.

- Methylation at position 7 of the purine ring influences reactivity and pharmacological properties.

- Some synthetic routes employ enzymatic methods for glycosylation to improve stereoselectivity and yield.

- Photochemical methods under acidic conditions have been used to study related nucleoside modifications, providing insights into stability and reactivity.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Purine base preparation | Chemical synthesis or commercial source | Purine with 7-methyl substitution |

| Sugar moiety preparation | Stereoselective synthesis, protection | Tetrahydrofuran ring with 2R,4S,5R configuration |

| Glycosylation | Lewis acid catalysis, silylated base | Formation of N9-glycosidic bond, β-anomer favored |

| Post-glycosylation steps | Deprotection, methylation if needed | Final compound with free hydroxyl groups |

| Purification | HPLC, chromatography | High purity nucleoside |

| Characterization | NMR, LC-MS/MS, UV spectroscopy | Confirmation of structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Antiviral Applications

Research has indicated that compounds structurally related to 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one exhibit antiviral properties. Specifically, analogs have been developed that target viral polymerases. For instance, studies have shown that modifications of purine derivatives can enhance their efficacy against viruses such as HIV and Hepatitis C by inhibiting viral replication processes.

Anticancer Properties

The compound’s ability to interfere with nucleic acid synthesis positions it as a potential anticancer agent. Research has demonstrated that certain purine derivatives can inhibit the growth of cancer cells by disrupting DNA replication and repair mechanisms. In vitro studies have reported that specific derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for development into chemotherapeutic agents.

Enzyme Inhibition

The structural characteristics of this compound allow it to act as an inhibitor for specific enzymes involved in nucleotide metabolism. For example, studies have identified its potential to inhibit enzymes such as ribonucleotide reductase and various kinases. This inhibition could be leveraged in the development of drugs targeting metabolic pathways in cancer and other diseases.

Nucleoside Analog Development

Given its structural resemblance to natural nucleosides, this compound serves as a scaffold for the design of new nucleoside analogs. These analogs can be modified to enhance their therapeutic properties while reducing toxicity. Research has focused on synthesizing derivatives with improved selectivity and efficacy for therapeutic use in viral infections and cancer treatment.

Research in Molecular Biology

In molecular biology research, this compound can be utilized as a tool for studying nucleic acid interactions and cellular processes involving purines. Its ability to mimic natural substrates makes it valuable for probing the mechanisms of nucleic acid metabolism and signaling pathways.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral activity of several purine derivatives against Hepatitis C virus (HCV). The study found that modifications at the 9-position significantly enhanced antiviral potency compared to unmodified compounds. The research highlighted the potential of derivatives based on this compound as promising candidates for HCV treatment.

Case Study 2: Anticancer Efficacy

In another study published in Cancer Research, researchers investigated a series of purine analogs for their anticancer effects on human breast cancer cells. The findings indicated that certain analogs derived from the base structure exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related purine nucleosides and their derivatives, focusing on modifications to the purine ring, sugar moiety, and substituents. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Sugar Modifications :

- The deoxyribose analog (Table 1, row 2) lacks a hydroxyl group at C2', reducing polarity and enhancing membrane permeability compared to the target compound .

- Fluorinated derivatives (Table 1, rows 3 and 5) exhibit improved metabolic stability due to fluorine's electronegativity, which resists enzymatic degradation .

The 7-methyl group in the target compound may sterically hinder kinase phosphorylation, reducing prodrug activation compared to unmethylated analogs .

Synthetic Derivatives :

- Silyl-protected intermediates (e.g., tert-butyldimethylsilyl groups in ) are used in synthesis to improve solubility in organic solvents and protect reactive hydroxyl groups during nucleoside modification .

Biological Activity

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one (CAS No. 40773-29-3) is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to adenosine and has been studied for its effects on various biological systems, including antiviral and anticancer properties.

Molecular Characteristics

- Molecular Formula : C10H17N5O6

- Molecular Weight : 303.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects and potential therapeutic applications.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance:

- Inhibition of Viral Replication : Studies have shown that purine analogs can inhibit the replication of viruses such as HIV and HCV by interfering with viral RNA synthesis .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain purine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .

The mechanism by which this compound exerts its biological effects is primarily through modulation of adenosine receptors:

- Adenosine A3 Receptor Agonism : Compounds with similar structures have been identified as selective agonists for adenosine A3 receptors, which play a crucial role in mediating anti-inflammatory responses and apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide metabolism, thus affecting cellular energy levels and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Q & A

Q. What spectroscopic methods are optimal for confirming the stereochemistry and structural integrity of this compound?

To confirm stereochemistry, employ 2D NMR techniques (e.g., NOESY) to analyze spatial proximity of protons, particularly around the tetrahydrofuran ring and purine moiety. X-ray crystallography is recommended for definitive stereochemical assignment, especially given the compound’s complex chiral centers. Molecular formula validation via high-resolution mass spectrometry (HRMS) ensures alignment with theoretical values (e.g., C₁₀H₁₃N₅O₅, MW 283.24) .

Q. How can researchers ensure compound purity during synthesis and storage?

Use reverse-phase HPLC with UV/Vis detection to assess purity, comparing retention times to authenticated standards. For storage, maintain the compound in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Protect from light using amber vials, as photodegradation is common in tetrahydrofuran-derived structures .

Q. What personal protective equipment (PPE) and engineering controls are critical for safe handling?

Wear NIOSH-approved safety goggles , nitrile gloves, and a lab coat. Use fume hoods for weighing and handling powdered forms to minimize inhalation risks. Gloves must be inspected for integrity before use and disposed of properly after contamination .

Advanced Research Questions

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

Conduct pH-dependent stability studies (e.g., 1–14) at 37°C, monitoring degradation via LC-MS/MS . For example, acidic conditions may hydrolyze the tetrahydrofuran ring, while alkaline environments could deaminate the purine base. Compare degradation half-lives (t₁/₂) and identify major degradation products to reconcile discrepancies .

Q. What strategies mitigate byproduct formation during the alkylation of the purine core?

Optimize reaction temperature (e.g., 0–4°C for exothermic alkylation) and employ hydroxyl-protecting groups (e.g., tert-butyldimethylsilyl) on the tetrahydrofuran moiety to prevent unwanted side reactions. Use HPLC tracking to isolate intermediates and reduce cross-contamination .

Q. How does the compound interact with nucleotide-binding enzymes, and what assays validate these interactions?

Design surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments to measure binding affinity (Kd) with target enzymes like methyltransferases. For mechanistic insights, perform radiolabeled tracer studies (e.g., ³H or ¹⁴C) to track incorporation into nucleic acid analogs .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in cytotoxicity assays?

Include positive controls (e.g., cisplatin for apoptosis) and vehicle controls (DMSO or PBS) to account for solvent effects. Normalize cell viability data using ATP-based luminescence assays and validate via dose-response curves (IC₅₀ calculations) .

Q. How can researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Perform solubility screens using a standardized shake-flask method across solvents (e.g., water, ethanol, DMSO). Quantify solubility via UV spectrophotometry at λmax (typically 260–280 nm for purines). Note that hydroxyl groups on the tetrahydrofuran ring enhance aqueous solubility, while methyl groups on the purine may reduce it .

Contradiction Analysis

Q. Why do storage recommendations vary between inert 2–8°C and room temperature in literature?

Differences may arise from batch-specific degradation profiles. Perform accelerated stability testing (40°C/75% RH for 6 months) and compare to real-time data. Use Karl Fischer titration to assess moisture uptake, which likely dictates stricter storage requirements for hygroscopic batches .

Q. How to address discrepancies in reported synthetic yields for stereoisomers?

Analyze reaction stereoselectivity using chiral chromatography and verify by circular dichroism (CD) . Adjust catalyst systems (e.g., Pd/C vs. enzymatic) to favor desired enantiomers. Computational modeling (DFT) of transition states can further rationalize yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.